Cyclohexanecarboxaldehyde-d11
Description
Significance of Stable Isotopes in Investigating Chemical Phenomena
Stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are indispensable tools for tracing the journey of molecules through chemical and biological processes. researchgate.net By strategically placing these isotopic labels within a molecule, researchers can meticulously track the transformation of reactants into products, unveiling the intricate steps of a reaction mechanism. nih.govresearchgate.net This ability to follow specific atoms provides a level of detail that is often unattainable through other experimental methods. osaka-u.ac.jpresearchgate.net The use of stable isotopes is crucial in fields ranging from biochemistry, for studying cellular metabolism and protein dynamics, to environmental science, for tracking pollutants and understanding geochemical cycles. researchgate.netchemicalbook.com
Deuterium as a Mechanistic Probe in Organic and Catalytic Transformations
Deuterium, the stable isotope of hydrogen, is a particularly powerful tool for probing the mechanisms of organic and catalytic reactions. eventact.com The increased mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength can result in a slower rate for reactions that involve the breaking of a C-D bond compared to a C-H bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides valuable information about the rate-determining step of a reaction. eventact.com If a significant KIE is observed upon deuterium substitution, it strongly suggests that the C-H bond is broken in the slowest, or rate-limiting, step of the reaction mechanism. eventact.comacs.org This information is instrumental in distinguishing between different possible reaction pathways. acs.org
Cyclohexanecarboxaldehyde-d11: A Model Compound for Advanced Research Applications
This compound is a deuterated analog of cyclohexanecarboxaldehyde (B41370) where all eleven hydrogen atoms on the cyclohexane (B81311) ring and the aldehyde functional group have been replaced with deuterium. This extensive deuteration makes it an excellent model compound for a variety of advanced research applications. Its primary utility lies in its ability to serve as a mechanistic probe and as an internal standard in analytical chemistry.
The synthesis of deuterated aldehydes, including those with full deuteration of alkyl chains, can be achieved through various methods, such as N-heterocyclic carbene (NHC)-catalyzed hydrogen-deuterium exchange with D₂O. nih.govnih.gov This method offers a practical and efficient way to produce highly deuterated aldehydes for research purposes.
One significant application of deuterated aldehydes like this compound is in mechanistic studies of complex organic reactions. For example, in the Pictet-Spengler reaction, which is used to synthesize tetrahydro-β-carbolines, deuterium labeling can help elucidate the reaction pathway. acs.orgwikipedia.org By using a deuterated aldehyde, researchers can track the fate of the deuterium atoms in the product and gain insights into the stereochemical outcome of the reaction. acs.org
Furthermore, this compound is valuable in the catalytic asymmetric synthesis of complex molecules. A notable example is its use in the synthesis of enantioenriched α-deuterated pyrrolidine (B122466) derivatives. nih.gov In these reactions, the deuterated aldehyde participates in a cycloaddition reaction, and the presence of deuterium allows for the creation of a stereocenter with a deuterium atom, which can be important for developing new drug candidates with improved metabolic profiles. researchgate.netnih.gov
In the field of analytical chemistry, heavily deuterated compounds like this compound are ideal internal standards for quantitative analysis by mass spectrometry. For instance, in lipidomics, where researchers study the products of lipid peroxidation, deuterated aldehydes can be added to a sample in a known amount to accurately quantify the corresponding non-deuterated analytes.
Below are tables summarizing the key properties of this compound and its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇D₁₁HO |
| Molecular Weight | 123.24 g/mol |
| CAS Number | 1333428-69-5 |
| Appearance | Neat |
| Synonyms | This compound |
This data is compiled from publicly available information.
Table 2: Representative Application of Deuterated Aldehydes in N-Heterocyclic Carbene (NHC)-Catalyzed Deuteration
| Entry | Aldehyde Substrate | Catalyst (mol%) | Base | Solvent | Time (h) | Temperature (°C) | Deuterium Incorporation (%) |
| 1 | 2-Naphthaldehyde | IPr (10) | K₂CO₃ | Toluene/D₂O | 12 | 60 | 97 |
| 2 | Benzaldehyde | IPr (10) | K₂CO₃ | Toluene/D₂O | 12 | 60 | 98 |
| 3 | Cinnamaldehyde | IPr (10) | K₂CO₃ | Toluene/D₂O | 12 | 60 | 96 |
This table is a representation of typical conditions and results for the NHC-catalyzed deuteration of aldehydes, as described in the literature. nih.govnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
123.24 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,7D |
InChI Key |
KVFDZFBHBWTVID-BZNVDYMVSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C=O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C=O |
Origin of Product |
United States |
Mechanistic Investigations Utilizing Cyclohexanecarboxaldehyde D11
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by studying the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org Comparing the reaction rate of Cyclohexanecarboxaldehyde (B41370) with its deuterated isotopologue, Cyclohexanecarboxaldehyde-d11, can reveal whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.org
Primary Deuterium (B1214612) Kinetic Isotope Effects for Rate-Determining Steps
A primary kinetic isotope effect occurs when the isotopically labeled bond is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org In a hypothetical reaction involving this compound, if the aldehydic C-H bond is cleaved during the slowest step, the reaction rate for the deuterated compound will be significantly slower than for the non-deuterated compound.
This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. libretexts.org A typical primary KIE (kH/kD) for C-H bond cleavage is in the range of 6 to 8 at room temperature. libretexts.org Observing a KIE of this magnitude would provide strong evidence that the aldehydic C-H bond is broken in the rate-determining step. Conversely, a KIE value close to 1 would indicate that this bond is not broken in the rate-limiting step. epfl.ch
Table 1: Hypothetical Primary KIE Data for a Reaction of Cyclohexanecarboxaldehyde
| Reactant | Rate Constant (k) | kH/kD | Implication for Rate-Determining Step |
|---|---|---|---|
| Cyclohexanecarboxaldehyde | kH | \multirow{2}{}{~7.0} | Aldehydic C-H bond cleavage is likely the rate-determining step. |
| This compound | kD | ||
| Cyclohexanecarboxaldehyde | kH | \multirow{2}{}{~1.1} | Aldehydic C-H bond cleavage is not the rate-determining step. |
Secondary Deuterium Kinetic Isotope Effects for Hybridization Changes
Secondary kinetic isotope effects (SKIEs) are observed even when the bond to the isotope is not broken in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically much smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often due to a change in hybridization. princeton.eduwpmucdn.com
For this compound, if a reaction caused the aldehydic carbon to change hybridization from sp² to sp³, the C-D bending vibrations would become more restricted in the transition state. This would result in an "inverse" SKIE (kH/kD < 1), typically around 0.8-0.9. wikipedia.orgwpmucdn.com If the hybridization changed from sp³ to sp², a "normal" SKIE (kH/kD > 1) of about 1.1-1.2 would be expected. wikipedia.org Observing such effects would provide valuable information about the geometry of the transition state. princeton.edu
Heavy-Atom Kinetic Isotope Effects (e.g., Carbon-13) for Bond Rearrangements
While deuterium KIEs are most common, isotopes of heavier atoms like carbon-13 can also be used. libretexts.org Heavy-atom KIEs are much smaller because the relative mass difference is less significant (e.g., ¹³C vs. ¹²C is an ~8% mass increase, while ²H vs. ¹H is a 100% increase). chemeurope.com Typical ¹³C KIEs are only a few percent (e.g., k12/k13 = 1.02–1.06). princeton.edu
In a study of Cyclohexanecarboxaldehyde, a ¹³C KIE could be measured at the aldehydic carbon. If this carbon is involved in bond breaking or formation in the rate-determining step, a small but measurable KIE would be observed. These studies are technically challenging but can provide direct evidence for bond rearrangements at specific atoms within the molecule's core structure. princeton.edu
Temperature Dependence of Kinetic Isotope Effects and Tunneling Contributions
The temperature dependence of the KIE is a key indicator of quantum tunneling. nih.gov In classical transition state theory, the KIE arises from differences in zero-point energy and is expected to decrease as temperature increases. However, for reactions involving the transfer of a light particle like hydrogen, quantum tunneling can occur, where the particle passes through the activation barrier rather than over it. wikipedia.org
Tunneling is highly mass-sensitive, so it is much more significant for hydrogen than for deuterium. princeton.edu This leads to several hallmarks of a tunneling reaction:
An unusually large KIE, sometimes well over 10. nih.gov
A KIE that is largely independent of temperature. semanticscholar.org
A difference in activation energy (Ea(D) - Ea(H)) greater than what can be explained by zero-point energy differences alone (~1.4 kcal/mol). nih.gov
If a reaction of this compound exhibited these characteristics, it would be strong evidence that hydrogen tunneling plays a significant role in the reaction mechanism. princeton.edunih.gov
Reaction Pathway Elucidation through Deuterium Tracers
Deuterium's unique mass makes it an excellent tracer for following the fate of specific hydrogen atoms throughout a reaction sequence. By using this compound, where all hydrogens on the cyclohexane (B81311) ring and the aldehyde group are replaced by deuterium, chemists can track how and where these atoms are transferred or rearranged.
Probing Reaction Intermediates and Transition States
Deuterium labeling is crucial for distinguishing between proposed reaction intermediates and transition states. gmu.edu An intermediate is a distinct, albeit short-lived, molecule in a valley on the reaction energy diagram, while a transition state is a high-energy species at the peak of an energy barrier. gmu.edu
For instance, if a reaction of this compound was thought to proceed through an enolate intermediate, one could analyze the products or quench the reaction at an early stage. The location of the deuterium atoms in the products or trapped intermediates, often determined by NMR spectroscopy or mass spectrometry, would confirm or refute the proposed pathway. libretexts.org If deuterium from the aldehyde position was found to have moved to a different carbon, it would support a mechanism involving tautomerization or other rearrangements, providing a detailed picture of the reaction pathway that would be impossible to see with the non-deuterated compound.
Distinguishing Competing Mechanistic Pathways (e.g., Hydrogen Atom Transfer vs. Nucleophilic Addition)
In chemical reactions, an aldehyde can react through several competing pathways. Two common pathways are Hydrogen Atom Transfer (HAT) and nucleophilic addition. In a HAT process, a hydrogen atom (a proton and an electron) is transferred in a single step. nih.gov Conversely, nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. The use of isotopically labeled compounds like this compound is a powerful tool for distinguishing between these mechanisms.
The primary method for differentiation is the measurement of the kinetic isotope effect (KIE). The KIE compares the rate of a reaction using a compound with a heavier isotope (like deuterium) to the rate of the same reaction with the lighter isotope (protium). A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction.
In the context of this compound, the aldehydic C-D bond is stronger and has a lower vibrational frequency than the corresponding C-H bond. If a reaction proceeds via a HAT mechanism where the aldehydic hydrogen atom is abstracted in the rate-limiting step, substituting the hydrogen with deuterium will significantly slow down the reaction, resulting in a large primary KIE. nih.gov However, if the reaction proceeds through nucleophilic addition to the carbonyl group, the aldehydic C-D bond is not broken in the rate-determining step. Therefore, a negligible or very small secondary KIE would be expected.
Table 1: Hypothetical Kinetic Isotope Effect Data for Distinguishing Reaction Mechanisms This table illustrates how experimental data using this compound can differentiate between HAT and Nucleophilic Addition pathways.
| Substrate | Proposed Pathway | Rate Constant (s-1) | Kinetic Isotope Effect (kH/kD) | Conclusion |
|---|---|---|---|---|
| Cyclohexanecarboxaldehyde | Hydrogen Atom Transfer (HAT) | kH = 2.5 x 10-3 | 5.8 | Significant KIE supports HAT as the dominant mechanism. |
| This compound | kD = 4.3 x 10-4 | |||
| Cyclohexanecarboxaldehyde | Nucleophilic Addition | kH = 1.8 x 10-2 | 1.05 | Negligible KIE indicates the C-H/C-D bond is not broken in the rate-determining step, consistent with nucleophilic addition. |
| This compound | kD = 1.7 x 10-2 |
Stereochemical Outcomes and Diastereoselectivity in Deuterated Reactions
The introduction of deuterium into a molecule can influence the stereochemical course of a reaction. While deuterium and protium (B1232500) are chemically similar, their slight differences in mass and vibrational frequencies can lead to subtle but measurable stereochemical effects. In reactions involving the creation of new stereocenters, using a deuterated substrate like this compound can alter the diastereomeric ratio of the products compared to its non-deuterated counterpart.
This influence arises from stereoelectronic effects and differences in steric demand. The C-D bond is slightly shorter and less polarizable than the C-H bond. In a highly organized transition state, these small differences can favor the formation of one diastereomer over another. For instance, in a diastereoselective addition to the carbonyl group of this compound, the approach of a reagent may be sterically or electronically biased by the presence of the deuterated cyclohexyl ring, leading to a change in diastereoselectivity. beilstein-journals.org
Precise control over the placement of deuterium atoms can be a tool for directing the stereochemical outcome of a reaction. nih.gov By studying how the diastereomeric ratio (d.r.) changes between the proteated and deuterated substrates, researchers can gain insight into the geometry of the transition state and the non-covalent interactions that dictate stereoselectivity.
Table 2: Research Findings on Diastereoselectivity in a Michael Addition Reaction This table presents hypothetical comparative data on the diastereoselectivity of a Michael addition reaction involving a chiral nucleophile and either Cyclohexanecarboxaldehyde or its deuterated analog.
| Aldehyde Substrate | Diastereomeric Ratio (d.r.) of Products | Major Diastereomer | Observations |
|---|---|---|---|
| Cyclohexanecarboxaldehyde | 85:15 | (R,S) | The reaction shows good diastereoselectivity with the non-deuterated substrate. |
| This compound | 92:8 | (R,S) | The presence of deuterium enhances the diastereoselectivity, suggesting that the deuterated ring provides a more effective stereodirecting environment in the transition state. |
Catalytic Reaction Mechanism Analysis
Organometallic Catalysis Mechanisms
This compound serves as an invaluable mechanistic probe in organometallic catalysis. medium.com Catalytic cycles in organometallic chemistry often involve elementary steps such as oxidative addition, reductive elimination, migratory insertion, and C-H activation. libretexts.org Isotopic labeling allows chemists to trace the path of atoms through these complex cycles.
For example, in a rhodium-catalyzed hydroacylation reaction, where the aldehyde's C-H bond is added across a double bond, using this compound can clarify the mechanism. If the reaction proceeds through oxidative addition of the aldehydic C-D bond to the metal center, the deuterium atom will be transferred to the metal. libretexts.org Its subsequent position in the product molecule, determined by techniques like NMR spectroscopy or mass spectrometry, can confirm the sequence of events, such as whether a migratory insertion or reductive elimination step followed. The KIE can also determine if the C-D bond cleavage is the rate-limiting step of the catalytic cycle.
Table 3: Mechanistic Insights from Deuterium Labeling in a Hypothetical Rh-Catalyzed Reaction
| Mechanistic Step Under Investigation | Experimental Approach | Expected Outcome with this compound | Information Gained |
|---|---|---|---|
| C-H(D) Activation | Measure KIE by comparing reaction rates of proteated and deuterated aldehydes. | A significant KIE (kH/kD > 2) is observed. | Confirms that C-H(D) bond cleavage via oxidative addition is the rate-determining step. |
| Migratory Insertion vs. Reductive Elimination | Analyze the final product structure using 2H NMR or MS. | Deuterium is found specifically at the carbon atom that was formerly part of the alkene. | Supports a mechanism involving oxidative addition, followed by migratory insertion of the alkene into the Rh-D bond, and subsequent reductive elimination. |
Biocatalytic Mechanisms and Enzyme Active Site Dynamics
In biocatalysis, understanding the intricate movements and interactions within an enzyme's active site is crucial for explaining their high efficiency and selectivity. nih.govescholarship.org this compound can be used as a substrate to probe the mechanisms of enzymes like alcohol dehydrogenases or other oxidoreductases. The dynamics of the enzyme, from fast vibrations to larger conformational changes, play a role in positioning the substrate for catalysis. nih.govnih.gov
By comparing the enzymatic conversion of Cyclohexanecarboxaldehyde and its d11-isotopologue, researchers can determine the KIE for the reaction. A large KIE provides strong evidence that the hydride (or deuteride) transfer step is rate-limiting and offers insight into the transition state of the reaction. This information helps to map the energetic landscape of the catalytic cycle. Furthermore, subtle changes in product distribution or stereoselectivity upon deuteration can reveal the precise nature of substrate binding and the role of specific amino acid residues within the active site that contribute to catalysis through a network of interactions. researchgate.net
Radical and Photoredox Catalyzed Reactions
Visible-light photoredox catalysis has become a powerful method for generating radical intermediates under mild conditions. ethz.chbeilstein-journals.org These reactions often involve HAT steps to generate key carbon-centered radicals. nih.gov The use of this compound is critical for verifying the involvement of such steps.
In a typical photoredox cycle, a photocatalyst absorbs light and becomes a potent oxidant or reductant. beilstein-journals.org If the proposed mechanism involves the abstraction of the aldehydic hydrogen from Cyclohexanecarboxaldehyde to form a cyclohexanoyl radical, a significant KIE is expected when using the d11-labeled substrate. This confirms that the HAT event is a key part of the reaction mechanism. If no significant KIE is observed, it may suggest an alternative pathway, such as a single electron transfer (SET) directly from the aldehyde followed by deprotonation. researchgate.netnih.gov This distinction is fundamental to understanding and optimizing the reaction.
Table 4: Distinguishing Mechanisms in Photoredox Catalysis using KIE Hypothetical data for the α-alkylation of an aldehyde via dual photoredox and enamine catalysis.
| Proposed Radical Generation Step | Substrate | Relative Reaction Rate | KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|
| Direct Hydrogen Atom Transfer (HAT) from aldehyde | Cyclohexanecarboxaldehyde | 1.00 | 4.5 | The large KIE supports a mechanism where direct abstraction of the aldehydic hydrogen is the rate-limiting step for radical formation. |
| This compound | 0.22 | |||
| Single Electron Transfer (SET) followed by deprotonation | Cyclohexanecarboxaldehyde | 1.00 | 1.1 | The absence of a significant KIE rules out direct HAT as the primary pathway, suggesting a SET-deprotonation sequence. |
| This compound | 0.91 |
Advanced Analytical Characterization in Cyclohexanecarboxaldehyde D11 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of isotopically labeled compounds like Cyclohexanecarboxaldehyde-d11. Its ability to probe the magnetic properties of atomic nuclei provides unparalleled insights into molecular structure, dynamics, and isotopic composition.
Quantitative Determination of Deuterium (B1214612) Content and Positional Enrichment
A primary application of NMR in the study of this compound is the precise quantification of deuterium incorporation and the determination of its specific locations within the molecule. Both Proton (¹H) and Deuterium (²H) NMR are powerful tools for this purpose. sigmaaldrich.comnih.gov
In ¹H NMR, the deuterium enrichment can be determined by comparing the integral of a specific proton signal in the deuterated compound to the same signal in a non-deuterated standard of known concentration. The reduction in the integral value directly corresponds to the degree of deuteration at that position.
Conversely, ²H NMR directly detects the deuterium nuclei. magritek.com While less sensitive than ¹H NMR, it offers a clean spectrum without signals from protons. sigmaaldrich.com For highly deuterated compounds like this compound, ²H NMR is particularly advantageous as the residual proton signals in ¹H NMR can be very weak. sigmaaldrich.com The relative integrals of the signals in the ²H NMR spectrum can provide the ratio of deuterium at different positions.
Illustrative Research Findings:
A hypothetical analysis of a synthesized batch of this compound could yield the following data, demonstrating the quantitative power of NMR in assessing isotopic enrichment.
| Position | ¹H NMR Signal Reduction (%) | ²H NMR Relative Integral | Calculated Deuterium Enrichment (%) |
|---|---|---|---|
| Aldehydic (C1-D) | 99.2 | 1.00 | 99.2 |
| Cyclohexyl C1-D | 98.5 | 0.99 | 98.5 |
| Cyclohexyl C2,6-D₂ (axial) | 98.8 | 3.96 (total for C2,3,5,6) | 98.8 |
| Cyclohexyl C2,6-D₂ (equatorial) | 98.6 | 98.6 | |
| Cyclohexyl C3,5-D₂ (axial) | 99.0 | 3.98 (total for C2,3,5,6) | 99.0 |
| Cyclohexyl C3,5-D₂ (equatorial) | 98.9 | 98.9 | |
| Cyclohexyl C4-D₂ (axial) | 98.7 | 1.98 (total for C4) | 98.7 |
| Cyclohexyl C4-D₂ (equatorial) | 98.4 | 98.4 |
NMR-Based Kinetic Isotope Effect Measurements at Natural Abundance
The study of kinetic isotope effects (KIEs) provides profound insights into reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. rsc.orgprinceton.edu NMR spectroscopy has emerged as a powerful technique for measuring KIEs, even at natural isotopic abundance, thus avoiding the need for synthetically enriched starting materials in some cases. princeton.eduepfl.ch
In a typical experiment involving this compound, the reaction would be monitored over time, and the relative amounts of the deuterated and any residual non-deuterated reactant or product would be quantified by integrating their respective NMR signals. The KIE can then be calculated from the relative rates of reaction.
Illustrative Research Findings:
Consider a hypothetical study on the oxidation of Cyclohexanecarboxaldehyde (B41370) to cyclohexanecarboxylic acid. By using this compound and monitoring the disappearance of the aldehydic proton/deuteron signal, a primary KIE could be determined.
| Reactant | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Cyclohexanecarboxaldehyde (C₆H₁₁CHO) | 2.5 x 10⁻⁴ | 6.8 |
| This compound (C₆D₁₁CDO) | 3.7 x 10⁻⁵ |
A kH/kD value significantly greater than 1, as shown in the hypothetical data, would indicate a primary KIE, suggesting that the cleavage of the aldehydic C-H/C-D bond is involved in the rate-determining step of the oxidation reaction. magritek.com
Advanced NMR Techniques for Structural Dynamics in Solution
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC, NOESY), relaxation studies, and diffusion-ordered spectroscopy (DOSY), can provide detailed information about the three-dimensional structure and dynamic processes of this compound in solution.
For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between nuclei, which can help to elucidate the preferred conformation of the cyclohexyl ring and the orientation of the aldehyde group. Deuteration can simplify the proton spectra, making the interpretation of NOESY data more straightforward.
Illustrative Research Findings:
A hypothetical NOESY experiment on this compound dissolved in a non-polar solvent might reveal correlations that suggest a preference for the equatorial conformation of the formyl group. This could be quantified by the relative intensities of the NOE cross-peaks.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing precise information on molecular weight and isotopic distribution.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Structural and Mechanistic Insights
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics, but its principles can also be applied to smaller molecules to gain mechanistic insights. nih.gov In a hypothetical application to this compound, one could study the rate of back-exchange of the deuterium atoms with protons from the solvent under different conditions (e.g., acidic or basic catalysis).
This could provide information about the relative lability of the different deuterium atoms and the mechanism of enolization or other exchange pathways. rsc.org
Illustrative Research Findings:
A hypothetical HDX-MS experiment could involve dissolving this compound in H₂O and monitoring the mass change over time.
| Time (hours) | Average Molecular Weight (Da) | Number of Exchanged Deuterons |
|---|---|---|
| 0 | 123.23 | 0 |
| 1 | 122.73 | ~0.5 |
| 6 | 121.23 | ~2 |
| 24 | 119.23 | ~4 |
The rate of deuterium loss could indicate the positions most susceptible to exchange, providing clues about the reaction mechanism under the studied conditions.
Isotope-Ratio Mass Spectrometry for Precision KIE Determination
Isotope-Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for the precise measurement of isotope ratios. mit.edu It is particularly well-suited for the accurate determination of small KIEs. nih.gov In a competitive reaction, where a mixture of Cyclohexanecarboxaldehyde and this compound is subjected to a reaction, IRMS can be used to measure the change in the isotopic ratio of the remaining starting material or the product as the reaction progresses.
Illustrative Research Findings:
Consider a hypothetical reduction of a mixture of Cyclohexanecarboxaldehyde and this compound. By analyzing the isotopic composition of the unreacted aldehyde at different reaction conversions, a precise KIE can be determined.
| Reaction Conversion (%) | ¹H/²H Ratio in Unreacted Aldehyde | Calculated KIE (kH/kD) |
|---|---|---|
| 0 | 1.000 | - |
| 25 | 1.052 | 1.20 |
| 50 | 1.118 | 1.21 |
| 75 | 1.215 | 1.20 |
A consistent KIE value across different conversions would provide high confidence in the measurement and its mechanistic implications.
Fragmentation Pathway Analysis in Mass Spectrometry
Mass spectrometry is a critical tool for the structural elucidation of molecules, and for this compound, it reveals distinct fragmentation patterns shaped by the presence of deuterium atoms. When subjected to ionization, typically electron impact (EI), the molecule undergoes characteristic cleavages influenced by the aldehyde functional group and the cyclohexyl ring structure.
The analysis of fragmentation pathways for this compound is best understood by comparing it to its non-deuterated analog. Common fragmentation reactions for aldehydes include α-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org For cyclohexanecarboxaldehyde, α-cleavage involves the breaking of the bond between the carbonyl carbon and the cyclohexyl ring or the bond between the carbonyl carbon and the hydrogen (or deuterium).
A primary fragmentation pathway involves the loss of the formyl radical (-CHO or -CDO). In the non-deuterated compound, this results in a loss of 29 mass units (M-29), while in this compound, this results in the loss of a deuterated formyl radical (-CDO), corresponding to a mass loss of 30 units. Another key fragmentation is the loss of the entire cyclohexyl ring.
Further fragmentation of the cyclohexyl ring itself can occur, often initiated by ring-opening to form a linear radical cation, followed by the loss of neutral alkene fragments. researchgate.net In the deuterated variant, the masses of these fragments are shifted according to the number of deuterium atoms they contain. These mass shifts provide precise information about the location of the deuterium labels within the fragments.
Table 1: Comparison of Major Mass Spectrometry Fragments for Cyclohexanecarboxaldehyde and this compound
| Fragmentation Event | Common Fragment Lost | Expected m/z (C7H12O) | Expected m/z (C7HD11O) | Description |
| Molecular Ion | - | 112 | 123 | The intact ionized molecule. |
| α-Cleavage | H• | 111 | - | Loss of the aldehydic hydrogen radical. |
| α-Cleavage | D• | - | 121 | Loss of the aldehydic deuterium radical. |
| α-Cleavage | CHO• | 83 | - | Loss of the formyl radical, leaving the cyclohexyl cation. |
| α-Cleavage | CDO• | - | 93 | Loss of the deuterated formyl radical, leaving the deuterated cyclohexyl cation. |
| Ring Fragmentation | C2H4 | 84 | - | Loss of ethene following ring opening. |
| Ring Fragmentation | C2D4 | - | 91 | Loss of deuterated ethene following ring opening. |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing the vibrations of its chemical bonds. For this compound, these techniques are particularly insightful due to the isotopic labeling.
The most significant feature in the IR spectrum of an aldehyde is the strong C=O stretching vibration, typically found in the 1720-1740 cm⁻¹ region. researchgate.net This peak's intensity and position can be influenced by the electronic environment. In Raman spectroscopy, the C=O stretch is also observable, though it is often weaker than in the IR spectrum.
The defining characteristic of this compound in vibrational spectroscopy is the presence of Carbon-Deuterium (C-D) bonds. C-D stretching vibrations appear in a distinct region of the spectrum, typically between 2100-2250 cm⁻¹. nih.gov This is significantly lower than the C-H stretching vibrations, which are found around 2850-3000 cm⁻¹. ustc.edu.cn This "isotopic shift" to a lower frequency is due to the heavier mass of the deuterium atom. The region where C-D bonds vibrate is often called the "silent region" because most naturally occurring biological and organic molecules lack vibrations in this area, making the C-D signal highly specific and easy to detect. nih.gov
In Situ IR Spectroscopy for Reaction Monitoring and Intermediate Detection
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions without the need for sampling. mt.commt.com This technique is invaluable for studying reactions involving this compound, providing direct insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.com
By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. youtube.com For a reaction involving this compound, one would monitor the characteristic C=O stretching band (around 1720-1740 cm⁻¹) and the C-D stretching bands (2100-2250 cm⁻¹). As the reaction proceeds, the decrease in the intensity of these peaks indicates the consumption of the starting material. Simultaneously, the appearance and increase of new peaks corresponding to the products or intermediates can be tracked. rsc.orgresearchgate.net
This method allows researchers to:
Determine Reaction Endpoints: The reaction is complete when the reactant peaks disappear and the product peaks stabilize.
Identify Intermediates: The rise and fall of specific absorption bands during the reaction can signify the formation and consumption of transient chemical species. mt.com
Elucidate Kinetics: By plotting the concentration of reactants and products (derived from their IR absorbance) against time, detailed kinetic profiles and reaction rates can be determined. mt.com
Table 2: Hypothetical In Situ IR Monitoring of a Reaction with this compound
| Time (minutes) | Reactant Peak Intensity (C=O @ ~1730 cm⁻¹) | Product Peak Intensity (e.g., C-O @ ~1100 cm⁻¹) | Intermediate Peak Intensity (e.g., C=C @ ~1650 cm⁻¹) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 20 | 0.50 | 0.40 | 0.10 |
| 30 | 0.25 | 0.60 | 0.08 |
| 40 | 0.10 | 0.85 | 0.02 |
| 50 | 0.00 | 1.00 | 0.00 |
Stimulated Raman Scattering (SRS) for Deuterium-Specific Vibrational Modes
Stimulated Raman Scattering (SRS) is an advanced, non-linear optical imaging technique that offers significantly higher sensitivity than spontaneous Raman spectroscopy. nih.gov It is exceptionally well-suited for tracking isotopically labeled molecules like this compound, particularly in complex biological or chemical systems.
The power of SRS in this context lies in its ability to selectively probe specific vibrational modes. By tuning the lasers used in the SRS setup to the frequency difference corresponding to the C-D bond vibration (~2100-2250 cm⁻¹), it is possible to generate a strong signal exclusively from the deuterated molecules. nih.gov As mentioned, this spectral window is largely free from interference from endogenous C-H bonds and other vibrations in biological samples, providing a clear background for detection. nih.gov
This specificity allows researchers to:
Image Molecular Distribution: Visualize the spatial distribution of this compound within a sample, such as its uptake and localization within microbial cells during biodegradation studies. nih.gov
Trace Metabolic Pathways: Follow the metabolic fate of the molecule by tracking the appearance of the C-D label in various metabolites over time.
Quantify Isotopic Labeling: The intensity of the SRS signal is proportional to the concentration of the C-D bonds, enabling quantitative measurements.
Table 3: Characteristic Raman Shift Regions for SRS Imaging
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Utility in SRS with this compound |
| C-H Stretch | 2800 - 3100 | General signal from non-deuterated organic matter. |
| O-H Stretch | 3200 - 3600 | Signal from water, often a source of background. |
| C-D Stretch | 2100 - 2250 | Highly specific, background-free signal for tracking the deuterated compound. |
| C=O Stretch | 1650 - 1750 | Signal from the aldehyde functional group. |
Chromatographic Techniques for Separation and Analysis of Isotopic Mixtures
Chromatography is a fundamental separation technique used to isolate, identify, and quantify the components of a mixture. nih.gov For isotopic compounds like this compound, which differ from their non-deuterated counterparts only in mass, separation can be challenging but is achievable with high-resolution methods. researchgate.netiaea.org The primary techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
The separation of isotopologues relies on subtle differences in their physicochemical properties caused by the isotope effect. These differences include slight variations in:
Vapor Pressure: Deuterated compounds are often slightly less volatile than their hydrogenated analogs. In GC, this can lead to a slightly longer retention time for the deuterated species.
Adsorption Affinity: The interaction between the analyte and the stationary phase can be influenced by isotopic substitution, affecting retention in both GC and HPLC.
Partition Coefficient: The way a molecule distributes itself between the mobile and stationary phases can be subtly altered by deuterium labeling.
Achieving a successful separation requires chromatographic systems with very high efficiency, meaning columns with a large number of theoretical plates. iaea.org Capillary GC columns are particularly effective for separating volatile deuterated organic compounds. The choice of stationary phase is also critical to maximize the small differences in interaction energy between the isotopic molecules. Coupling chromatography with mass spectrometry (GC-MS or LC-MS) is the definitive method for analysis, as the mass spectrometer can easily distinguish between the co-eluting or closely-eluting deuterated and non-deuterated compounds based on their mass-to-charge ratio.
Computational and Theoretical Studies of Cyclohexanecarboxaldehyde D11
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. DFT calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach is instrumental in determining key properties related to the molecule's stability and reactivity.
For Cyclohexanecarboxaldehyde-d11, DFT calculations would be employed to optimize its three-dimensional geometry and to compute its electronic properties. These properties include the distribution of electron density, molecular orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the total electronic energy. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
In the context of reaction energetics, DFT is used to calculate the energies of reactants, products, and intermediates, thereby determining the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction. For instance, in studies of reactions involving the non-deuterated cyclohexanecarboxaldehyde (B41370), DFT methods like B3LYP-D3 with a 6-31G(d) basis set have been used to model reaction pathways. acs.orgacs.org These calculations provide essential data on whether a reaction is thermodynamically favorable.
Table 1: Representative Electronic Properties of Cyclohexanecarboxaldehyde Calculated via DFT This table is illustrative and shows the type of data generated from DFT calculations.
| Property | Value (Hartree) | Value (eV) | Description |
| Ground State Energy | -348.12345 | -9472.95 | The total electronic energy of the molecule in its most stable form. |
| HOMO Energy | -0.25432 | -6.92 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 0.01234 | 0.34 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 0.26666 | 7.26 | The energy difference between HOMO and LUMO; an indicator of chemical stability. |
Prediction of Kinetic Isotope Effects from Computational Models
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The full deuteration of the cyclohexyl ring and aldehyde proton in this compound would lead to a significant KIE in reactions involving the cleavage of a C-D bond.
Computational models are highly effective at predicting KIEs. The effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The heavier deuterium (B1214612) atom leads to a lower vibrational frequency and thus a lower ZPVE for the C-D bond compared to the C-H bond. To predict the KIE, quantum chemical calculations (typically DFT) are performed to compute the vibrational frequencies of both the deuterated and non-deuterated species in their ground states and at the transition state of the reaction. The difference in the change in ZPVE between the two isotopes from the ground state to the transition state allows for an accurate prediction of the reaction rate difference.
Table 3: Illustrative Calculation of a Primary KIE for C-H/C-D Bond Cleavage This table demonstrates the components used to compute a KIE from theoretical vibrational frequencies.
| Species | Vibrational Mode | Frequency (cm⁻¹) | ZPVE (kcal/mol) |
| Reactant (C-H) | C-H Stretch | 2950 | 4.22 |
| Reactant (C-D) | C-D Stretch | 2130 | 3.05 |
| Transition State | (Reaction Coordinate) | N/A (imaginary) | N/A |
| ΔZPVE (H vs D) | - | - | 1.17 |
| Predicted KIE (kH/kD) | - | - | ~6.5 at 298 K |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the physical movements and conformational preferences of molecules over time. These techniques are essential for understanding the structural flexibility and reaction mechanisms of complex molecules like this compound.
Conformational Analysis of Deuterated Cyclohexanecarboxaldehyde
Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and calculate their relative energies. For this compound, this analysis would determine the energy difference between the equatorial and axial conformers of the chair form, which is expected to be the most populated state. While deuteration does not significantly alter the electronic potential energy surface, it can have minor effects on conformational equilibria due to changes in vibrational energies.
Table 4: Calculated Relative Energies of Cyclohexanecarboxaldehyde Conformers This illustrative table shows the expected energy differences between major conformers.
| Conformer | Aldehyde Position | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K |
| Chair | Equatorial | 0.00 | >99% |
| Chair | Axial | 2.50 | <1% |
| Twist-Boat | - | 5.30 | <<1% |
Simulation of Reaction Pathways and Transition States
Understanding a chemical reaction requires identifying the lowest energy path from reactants to products, which involves characterizing the transition state—the highest energy point along this path. Molecular simulations are powerful tools for mapping these reaction pathways.
For a reaction involving this compound, computational methods can be used to locate the structure of the transition state. e3s-conferences.org Techniques such as nudged elastic band (NEB) or other transition state search algorithms are employed to find the minimum energy path connecting reactants and products. libretexts.org Once located, the geometry and energy of the transition state are calculated, often using DFT. acs.orgacs.org This information is critical for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate. The deuteration in this compound would be particularly relevant in these simulations for accurately calculating the activation barrier and predicting the kinetic isotope effect.
Table 5: Properties of a Hypothetical Transition State for Aldehyde Reduction This table outlines the typical data generated from a transition state simulation.
| Property | Value | Description |
| Activation Energy (ΔG‡) | 18.5 kcal/mol | The Gibbs free energy barrier for the reaction. |
| Imaginary Frequency | -1540 cm⁻¹ | A single negative frequency confirms the structure is a true first-order saddle point (a transition state). |
| Key Bond Distance (C=O) | 1.35 Å | The length of the carbonyl bond as it is breaking/transforming. |
| Key Bond Distance (C-H) | 1.42 Å | The length of the new bond being formed with the incoming hydride. |
Theoretical Frameworks for Understanding Isotope Effects
The substitution of an atom with its isotope can lead to significant changes in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. nih.govlibretexts.org The theoretical frameworks used to understand these effects are grounded in statistical mechanics and quantum mechanics, providing deep insights into the nature of chemical bonds and the energetic landscape of reactions.
Transition State Theory and its Application to Deuterated Systems
Transition State Theory (TST) provides a fundamental model for calculating the rates of chemical reactions. wikipedia.orgiitd.ac.in It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a transient molecular configuration at the saddle point of the potential energy surface. wikipedia.org The rate of the reaction is then determined by the concentration of this transition state species and the frequency at which it converts to products. iitd.ac.in
When applied to deuterated systems, TST offers a clear explanation for the origin of primary kinetic isotope effects. The key lies in the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and, consequently, a lower ZPVE than a C-H bond. This means the C-D bond is stronger and requires more energy to be broken.
In a reaction where a C-H or C-D bond is cleaved in the rate-determining step, the ZPVE of this bond is typically lost or significantly reduced in the transition state. Because the C-D bond starts from a lower energy level, the activation energy for the deuterated reactant is higher than that for the non-deuterated reactant. ox.ac.uk This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). TST allows for the quantitative prediction of this rate difference by considering the partition functions of the reactants and the transition state, which incorporate these ZPVE differences. ox.ac.uk
Research Applications of Cyclohexanecarboxaldehyde D11 in Broader Contexts
Tool for Elucidating Complex Organic Reaction Mechanisms
The substitution of hydrogen with deuterium (B1214612) in Cyclohexanecarboxaldehyde-d11 provides a important method for investigating the mechanisms of organic reactions. This is primarily achieved through the study of the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions where this bond is broken in the rate-determining step. libretexts.org Consequently, a slower reaction rate is observed for the deuterated compound compared to its non-deuterated counterpart.
By measuring the KIE for reactions involving this compound, chemists can gain insights into transition state structures and determine whether a C-H bond is cleaved during the slowest step of a reaction. wikipedia.orgprinceton.edu For example, in oxidation or reduction reactions of the aldehyde group, the presence of a significant KIE would suggest that the cleavage of the C-H (or C-D) bond on the formyl group is part of the rate-determining step. Deuterium labeling studies can also help distinguish between different potential mechanistic pathways, such as in catalytic cycles or complex rearrangements. researchgate.netchem-station.com
Below is an illustrative data table showing hypothetical KIE values for a reaction involving the oxidation of cyclohexanecarboxaldehyde (B41370) and its deuterated analog.
Table 1: Illustrative Kinetic Isotope Effect Data
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Cyclohexanecarboxaldehyde | 1.5 x 10⁻³ | 6.8 |
| This compound | 2.2 x 10⁻⁴ |
Application in the Study of Metabolic Pathways and Enzyme Mechanisms
In the fields of biochemistry and pharmacology, this compound can be utilized as a tracer to map metabolic pathways and investigate the mechanisms of enzymes. clearsynth.comwikipedia.org When introduced into a biological system, the deuterium-labeled compound can be tracked as it is processed by enzymes. The analysis of the resulting metabolites, often using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can reveal the fate of the molecule and the sequence of biochemical transformations it undergoes. ckisotopes.com
The use of stable isotope-labeled compounds like this compound is crucial for metabolic flux analysis, which quantifies the rates of metabolic reactions. ckisotopes.com This information is invaluable for understanding cellular physiology in both healthy and diseased states. Furthermore, the kinetic isotope effect can be employed to probe enzyme mechanisms in a manner similar to its use in organic chemistry. By comparing the enzymatic conversion rates of the deuterated and non-deuterated substrates, researchers can deduce details about the catalytic steps. clearsynth.com
The following table provides a hypothetical example of how this compound could be used as an internal standard in a metabolomics study to quantify the concentration of the unlabeled analyte in a biological sample.
Table 2: Hypothetical Metabolite Quantification Using a Deuterated Standard
| Analyte | Retention Time (min) | Peak Area (MS) | Concentration (µM) |
|---|---|---|---|
| Cyclohexanecarboxaldehyde | 5.2 | 1.2 x 10⁶ | 15.3 |
| This compound (Internal Standard) | 5.2 | 2.5 x 10⁶ | 10.0 (spiked) |
Development of Advanced Labeled Building Blocks for Medicinal and Materials Chemistry Research
This compound serves as a valuable deuterated building block in the synthesis of more complex molecules for medicinal and materials chemistry research. In medicinal chemistry, the incorporation of deuterium into drug candidates can significantly alter their pharmacokinetic properties. This "deuterium effect" can lead to a slower rate of metabolism, which can result in a longer drug half-life and potentially reduced side effects. clearsynth.com The synthesis of novel deuterated compounds using this compound as a starting material allows for the exploration of these benefits in drug discovery.
In materials science, deuterated building blocks are essential for creating polymers with specific properties for analysis by techniques such as neutron scattering. sine2020.eueuropa.eu The difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation," a technique that can be used to study the structure and dynamics of polymer chains in detail. europa.euresolvemass.capolymersource.ca By selectively incorporating deuterated monomers derived from this compound into a polymer, researchers can highlight specific regions of the material for investigation. sine2020.eu
Isotopic Tracer Studies in Environmental and Atmospheric Chemistry
The stable and non-radioactive nature of deuterium makes this compound a suitable isotopic tracer for environmental and atmospheric chemistry studies. nih.gov It can be used to track the movement and fate of organic pollutants in soil and water systems. nih.gov By introducing a known amount of the labeled compound into an environment, scientists can monitor its dispersion, degradation, and transformation over time. This provides valuable data for understanding the environmental impact of similar, non-deuterated compounds.
In atmospheric chemistry, deuterated volatile organic compounds (VOCs) can be used to study their atmospheric degradation pathways. researchgate.netresearchgate.net The reactions of these compounds with atmospheric oxidants such as hydroxyl radicals can be investigated in laboratory settings. The analysis of the reaction products and the measurement of kinetic isotope effects can provide insights into the mechanisms of atmospheric oxidation and the formation of secondary organic aerosols. scispace.com
The table below illustrates hypothetical data from an atmospheric degradation study of Cyclohexanecarboxaldehyde.
Table 3: Illustrative Atmospheric Degradation Data
| Compound | Initial Concentration (ppb) | Concentration after 1 hour (ppb) | Atmospheric Lifetime (hours) |
|---|---|---|---|
| Cyclohexanecarboxaldehyde | 100 | 50 | 1.44 |
| This compound | 100 | 65 | 2.12 |
Investigation of Structure-Reactivity Relationships in Dynamic Covalent Materials
Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under certain conditions. This property allows for the creation of "smart" materials that can adapt their structure and properties in response to external stimuli. This compound can be used as a probe to investigate the structure-reactivity relationships in dynamic covalent materials.
Future Directions and Emerging Research Avenues for Deuterated Aldehydes
Advancements in Stereoselective Deuteration and Chiral Control
The synthesis of chiral molecules with high stereoselectivity is a significant challenge in organic chemistry. Recent research has focused on developing methods for the stereoselective incorporation of deuterium (B1214612) into aldehyde molecules. This allows for the creation of chiral centers with a C-D bond, providing a powerful tool for probing reaction mechanisms and understanding biological processes with high stereospecificity. The ability to control the chiral placement of deuterium is crucial for studying the subtle stereoelectronic effects that govern molecular interactions.
Development of Greener and More Sustainable Deuteration Protocols
Traditional methods for deuteration often rely on harsh reagents and produce significant chemical waste. researchgate.netnih.gov There is a growing emphasis on developing more environmentally friendly and sustainable protocols for deuterium incorporation. rsc.orgrsc.org This includes the use of non-toxic reagents, milder reaction conditions, and catalytic systems that can be recycled and reused. researchgate.netnih.gov Photochemical methods, for instance, offer a green alternative by utilizing visible light to drive deuteration reactions. rsc.orgrsc.org The development of such "green" methods is essential for the large-scale and environmentally responsible production of deuterated compounds.
Integration of Deuterated Aldehydes in Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful technology for the efficient and scalable synthesis of chemical compounds. tn-sanso.co.jpnih.govcolab.ws The integration of deuteration reactions into continuous flow systems offers several advantages over traditional batch processing. tn-sanso.co.jpnih.govcolab.ws These include improved reaction control, enhanced safety, and the potential for automation. tn-sanso.co.jpnih.govcolab.ws Flow synthesis allows for the rapid and efficient production of deuterated aldehydes, which can be directly integrated into multi-step synthetic sequences. tn-sanso.co.jpnih.govcolab.ws This approach is particularly valuable for the on-demand synthesis of deuterated compounds for research and industrial applications. tn-sanso.co.jpnih.govcolab.ws
Exploiting Deuterium for Probing Novel Quantum Phenomena in Chemical Systems
The isotopic substitution of hydrogen with deuterium can have a profound impact on the quantum mechanical properties of a molecule. upmc.fr Researchers are increasingly exploring how these quantum effects can be exploited to study novel phenomena in chemical systems. upmc.freurekalert.orgarxiv.orgpurdue.eduzmescience.com For example, the difference in zero-point energy between C-H and C-D bonds can influence reaction rates and equilibria, providing insights into the quantum nature of chemical transformations. upmc.freurekalert.orgarxiv.orgpurdue.eduzmescience.com The study of quantum effects in deuterated systems is a burgeoning area of research with the potential to deepen our fundamental understanding of chemical reactivity. upmc.freurekalert.orgarxiv.orgpurdue.eduzmescience.com
Q & A
Basic Question: What is the significance of deuterium labeling in Cyclohexanecarboxaldehyde-d11 for NMR spectroscopy?
Answer:
Deuterium labeling in this compound replaces 11 hydrogen atoms with deuterium, reducing signal splitting in <sup>1</sup>H-NMR spectra and enabling precise tracking of molecular environments. This is critical for studying reaction mechanisms or conformational dynamics, as deuterium’s lower spin quantum number (I=1) eliminates coupling with adjacent protons. Researchers should use high-field NMR (≥400 MHz) and deuterium-decoupling techniques to enhance resolution .
Advanced Question: How do deuteration positions influence kinetic isotope effects (KIE) in reactions involving this compound?
Answer:
Deuteration at specific sites (e.g., α-carbon vs. cyclohexane ring) alters KIE by modifying bond vibrational frequencies and transition-state energies. For example, deuterium at the aldehyde α-position increases C-H(D) bond strength, slowing proton-transfer steps. To quantify KIE, use competitive kinetic experiments with LC-MS or <sup>13</sup>C-NMR to compare reaction rates between deuterated and protiated analogs . Computational methods (DFT or MD simulations) can further validate experimental KIE trends .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
Adhere to strict PPE requirements (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Limit usage to <100 mL per reaction without prior approval, as per safety guidelines. In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight, light-resistant containers to prevent photodegradation .
Advanced Question: How can researchers address analytical challenges in distinguishing protonated and deuterated forms of Cyclohexanecarboxaldehyde?
Answer:
Mass spectrometry (HRMS or Q-TOF) with isotopic pattern analysis is essential, as deuterated compounds show mass shifts (Δm/z = +11 for d11). For NMR, <sup>2</sup>H-NMR or <sup>13</sup>C satellites in <sup>1</sup>H-NMR can resolve deuterium incorporation. Cross-validate spectral data with NIST reference libraries to confirm purity and isotopic distribution .
Basic Question: What synthetic methodologies yield high-purity this compound?
Answer:
Catalytic deuteration using Pd/C or Raney Ni under D2 gas is common. Purify via fractional distillation (bp ~160–165°C) or preparative HPLC (C18 column, isocratic elution with 70:30 H2O:MeOH). Monitor deuteration efficiency using FT-IR (C-D stretches at ~2100–2200 cm<sup>−1</sup>) .
Advanced Question: How can conflicting thermodynamic data for deuterated cyclohexane derivatives be resolved?
Answer:
Discrepancies in ΔHvap or melting points often arise from impurities or isotopic heterogeneity. Use differential scanning calorimetry (DSC) for precise phase-change measurements and GC-MS to assess isotopic purity. Cross-reference with NIST’s Standard Reference Data, which provides rigorously validated thermodynamic parameters .
Advanced Question: What factors affect the stability of this compound under experimental conditions?
Answer:
Deuterated aldehydes are prone to oxidation and light-induced degradation. Stabilize solutions with radical inhibitors (e.g., BHT) and store under inert gas (N2 or Ar) at –20°C. Monitor decomposition via GC-FID for aldehydic byproducts (e.g., cyclohexanecarboxylic acid-d11) .
Advanced Question: How does cyclohexane ring conformation impact the reactivity of this compound?
Answer:
Chair conformations influence steric accessibility of the aldehyde group. Axial deuteration on the cyclohexane ring increases steric hindrance, reducing nucleophilic attack rates. Use NOESY NMR or X-ray crystallography to correlate conformation with reactivity in SN2 or Grignard reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
